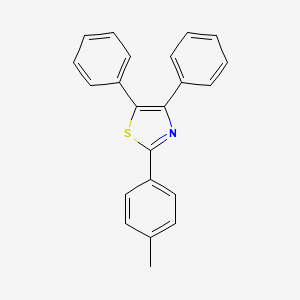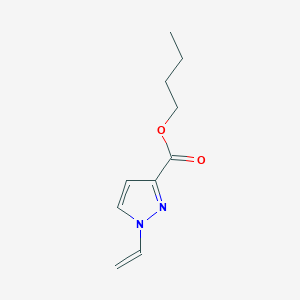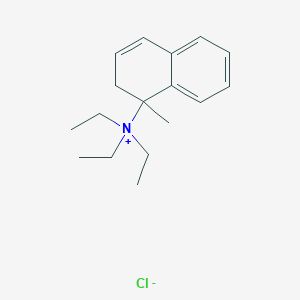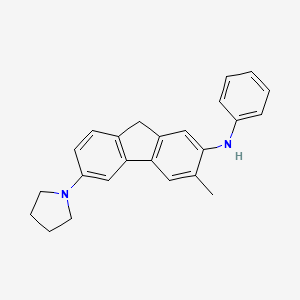![molecular formula C14H13NO B14287566 Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- CAS No. 138823-82-2](/img/structure/B14287566.png)
Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpyridin-3-yl)ethanone is an organic compound with the molecular formula C14H13NO It features a pyridine ring substituted at the 3-position with an ethanone group and at the 4-position with a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Benzylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-benzylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of 1-(4-benzylpyridin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Benzylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(4-Benzylpyridin-3-yl)ethanoic acid.
Reduction: 1-(4-Benzylpyridin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Benzylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-benzylpyridin-3-yl)ethanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The benzyl and pyridine moieties can interact with active sites or binding pockets, affecting the activity of the target molecule. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
- 1-(4-Methylpyridin-3-yl)ethanone
- 1-(4-Ethylpyridin-3-yl)ethanone
- 1-(4-Phenylpyridin-3-yl)ethanone
Comparison: 1-(4-Benzylpyridin-3-yl)ethanone is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding affinity to certain targets compared to its methyl or ethyl analogs. The phenyl analog may exhibit similar properties, but the benzyl group provides additional flexibility and potential for interactions .
Conclusion
1-(4-Benzylpyridin-3-yl)ethanone is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
138823-82-2 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(4-benzylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)14-10-15-8-7-13(14)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Clave InChI |
QOTRTSANNXRARO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


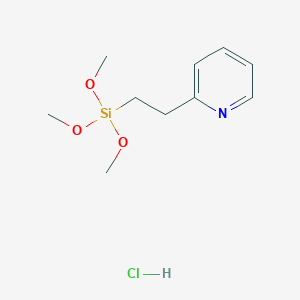

![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
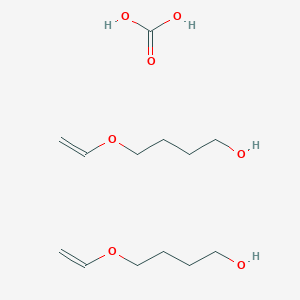
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
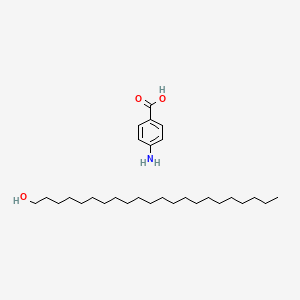
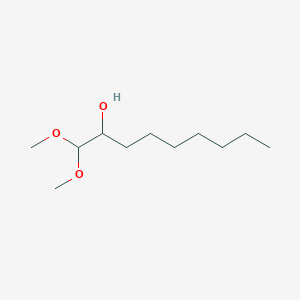
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
